2-(1-Propyl-1h-pyrazol-4-yl)aniline

Description

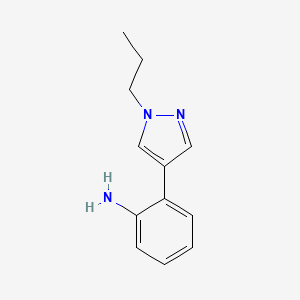

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

2-(1-propylpyrazol-4-yl)aniline |

InChI |

InChI=1S/C12H15N3/c1-2-7-15-9-10(8-14-15)11-5-3-4-6-12(11)13/h3-6,8-9H,2,7,13H2,1H3 |

InChI Key |

AQHSZSCHCQVSAF-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(C=N1)C2=CC=CC=C2N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established and Emerging Synthetic Routes to 2-(1-Propyl-1H-pyrazol-4-yl)aniline

The synthesis of the target compound, this compound, is a multi-step process that hinges on the strategic formation of the pyrazole (B372694) heterocycle followed by the crucial carbon-carbon bond formation to attach the aniline (B41778) moiety. The specific placement of the propyl group on the nitrogen atom (N1) and the aniline group at the C4 position requires careful selection of reagents and reaction pathways to ensure correct regioselectivity.

Strategies for Pyrazole Ring Formation

The pyrazole ring is a common scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. rsc.org These methods are adaptable for the creation of the 1-propylpyrazole intermediate required for the final product.

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and convergent method for constructing five-membered heterocyclic rings like pyrazoles. beilstein-journals.orgnih.gov This reaction typically involves the combination of a 1,3-dipole with a dipolarophile, which is often an alkyne or a species that functions as an alkyne equivalent. nih.gov

To generate the 1-propylpyrazole core, a nitrile imine derived from a propyl-substituted precursor could be reacted with a suitable alkyne. nih.govorganic-chemistry.org Alternatively, the Huisgen cycloaddition of sydnones with alkynes provides a regioselective route to polysubstituted pyrazoles. acs.org In this context, an N-propyl sydnone (B8496669) could react with acetylene (B1199291) or a masked acetylene equivalent to yield the desired 1-propylpyrazole. The regioselectivity of these cycloadditions is a critical factor, often controlled by the steric and electronic properties of the substituents on both the dipole and the dipolarophile. nih.gov

Table 1: Representative [3+2] Cycloaddition Strategies for Pyrazole Synthesis

| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hydrazonoyl Halides (Nitrile Imine Precursor) | Terminal Alkynes | Base (e.g., Et₃N) | 1,3,5-Trisubstituted Pyrazoles | nih.gov |

| Sydnones | Internal/Terminal Alkynes | Heat or Lewis Acid | 1,3,4- or 1,4,5-Trisubstituted Pyrazoles | acs.org |

The most traditional and widely utilized route to pyrazoles is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophile, typically a 1,3-dicarbonyl compound or its synthetic equivalent. rsc.orgbeilstein-journals.orgpharmaguideline.com For the synthesis of the specific intermediate, 1-propyl-1H-pyrazole , the reaction would employ propylhydrazine (B1293729) as the key reagent.

The general reaction involves the condensation of propylhydrazine with a 1,3-dicarbonyl compound such as malondialdehyde or acetylacetone, followed by dehydration to yield the aromatic pyrazole ring. The use of an unsymmetrical 1,3-dicarbonyl can lead to a mixture of regioisomers, a challenge that must be addressed through careful selection of substrates and reaction conditions. beilstein-journals.org Activated enol ethers can also serve as effective 1,3-dielectrophiles in reactions with hydrazines to form pyrazoles. beilstein-journals.org

Table 2: Condensation Approaches to Pyrazole Formation

| Hydrazine Derivative | 1,3-Dielectrophile | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Propylhydrazine | Malondialdehyde or equivalent | Acid or Base catalysis, Heat | Direct formation of 1-propylpyrazole | pharmaguideline.com |

| Hydrazine | In situ generated 1,3-diketones | Lewis Acid (e.g., SmCl₃) | One-pot, multicomponent synthesis | beilstein-journals.org |

While many transition metal-catalyzed reactions are used to functionalize a pre-existing pyrazole ring (see 2.1.2), some methods facilitate the ring's formation. These often involve multicomponent reactions where the catalyst orchestrates the assembly of the heterocycle from simpler starting materials. rsc.org For instance, rhodium-catalyzed reactions can synthesize highly substituted pyrazoles from hydrazines and alkynes through a cascade involving C-N bond addition and cyclization. organic-chemistry.org Copper-catalyzed reactions have also been developed for the aerobic oxidative cyclization of β,γ-unsaturated hydrazones or three-component reactions of hydrazines, enaminones, and aryl halides to yield substituted pyrazoles. nih.govorganic-chemistry.org

The application of microwave irradiation has emerged as a significant advancement in synthetic organic chemistry, offering benefits such as dramatically reduced reaction times, improved yields, and enhanced selectivity. benthamdirect.comnih.gov Microwave-assisted synthesis is not a distinct reaction mechanism but rather an enabling technology that can be applied to the aforementioned cycloaddition and condensation reactions. rsc.orgdergipark.org.tr

For instance, the condensation of hydrazines with 1,3-dicarbonyls can often be completed in minutes under microwave irradiation, compared to hours with conventional heating. dergipark.org.trresearchgate.net Solvent-free, microwave-assisted methods further align with the principles of green chemistry. nih.gov A specific green synthesis of a related compound, 2-(1H-pyrazol-5-yl) aniline, was achieved by reacting amino cinnamaldehyde (B126680) with hydrazine hydrate (B1144303) under microwave irradiation, highlighting the utility of this technology for creating the core structure of the target molecule. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Reference |

|---|---|---|---|---|

| Condensation | 8-12 hours, often requires reflux in organic solvent | 2-20 minutes, can be solvent-free or in water | Speed, energy efficiency, greener conditions | dergipark.org.trresearchgate.net |

Introduction of the Aniline Moiety

Once the 1-propyl-1H-pyrazole core is synthesized, the final and most critical step is the introduction of the 2-aminophenyl (aniline) group at the C4 position. The most prominent and efficient method for this transformation is the palladium-catalyzed direct C-H arylation. orkg.org

This strategy involves the direct coupling of a C-H bond on the pyrazole ring with an aryl halide. thieme-connect.com To synthesize the target compound, 1-propyl-1H-pyrazole would be reacted with an ortho-substituted haloaniline derivative. A common approach involves using an aryl halide with a protected amine or a nitro group, which is later converted to the aniline. For example, coupling with 1-bromo-2-nitrobenzene followed by reduction of the nitro group is a viable pathway.

The regioselectivity of the direct arylation is paramount. For pyrazoles with unsubstituted C4 and C5 positions, arylation often occurs preferentially at the C5 position. thieme-connect.com To ensure exclusive C4 arylation, a temporary blocking group, such as a chloro group, can be installed at the C5 position. This directing group forces the arylation to occur at the C4 position, after which the blocking group can be removed. nih.govacs.org

Table 4: Palladium-Catalyzed C-H Arylation for Aniline Moiety Introduction

| Pyrazole Substrate | Aryl Halide Partner | Catalyst System | Base/Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| 1-Propyl-1H-pyrazole | 1-Bromo-2-nitrobenzene | Pd(OAc)₂ | KOAc / DMAc | Direct C4-arylation followed by nitro reduction | orkg.orgthieme-connect.com |

| 5-Chloro-1-propyl-1H-pyrazole | 2-Bromoaniline derivative | Pd(OAc)₂ or PdCl(C₃H₅)(dppb) | KOAc / DMAc | Use of a directing group for C4 selectivity | nih.govacs.org |

This C-H activation approach is highly valued for its atom and step economy, as it avoids the need to pre-functionalize the pyrazole ring with an organometallic group, which is required for traditional cross-coupling reactions like Suzuki or Stille couplings. thieme-connect.com

Amination Reactions

The introduction of an amino group to form the aniline precursor is a critical step in the synthesis of this compound. One common strategy involves the reduction of a nitro group to an amine. This transformation is typically achieved using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation.

Another approach is through electrophilic amination. For instance, primary aliphatic and aromatic amines can be reacted with a diethylketomalonate-derived oxaziridine (B8769555) to yield N-Boc protected hydrazines. organic-chemistry.org This method is advantageous as it avoids competitive imine formation by releasing a ketone byproduct instead of an aldehyde. organic-chemistry.org This methodology can be integrated into a one-pot synthesis of pyrazoles from primary amines, where the in-situ generated hydrazine reacts with a 1,3-dicarbonyl compound. organic-chemistry.org

Suzuki-Miyaura Coupling involving Boronic Acid Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it plays a crucial role in the synthesis of biaryl compounds like this compound. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid or boronic ester, with an organohalide or triflate. libretexts.orgyoutube.com

In the context of synthesizing the target molecule, this reaction would likely involve the coupling of a 4-substituted pyrazole (e.g., a 4-halopyrazole or a pyrazole-4-boronic acid derivative) with an appropriately substituted aniline derivative (e.g., an ortho-haloaniline or an aniline boronic acid). The reaction is conducted in the presence of a palladium catalyst and a base. libretexts.org The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity.

Challenges can arise when using substrates with unprotected N-H groups, as is common with pyrazoles and anilines, which can inhibit the catalyst. nih.gov However, specific protocols have been developed to address this issue, allowing for the direct coupling of unprotected nitrogen-rich heterocycles. nih.gov For instance, the use of specialized palladium precatalysts like those based on SPhos and XPhos ligands has proven effective. nih.gov

The reaction conditions are generally mild, and the boronic acid reagents are often stable, non-toxic, and readily available or synthesizable. libretexts.org The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of functional groups on both the pyrazole and aniline rings. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyrazole Derivatives

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | 1,4-dioxane/H₂O | 90 | Good | researchgate.net |

| Palladium Precatalyst P1 | SPhos/XPhos | K₃PO₄ | 1,4-dioxane/H₂O | 60-100 | Good to Excellent | nih.gov |

| CataXCium A Pd G3 | Buchwald ligands | - | - | - | Good to Excellent | nih.gov |

Propylation of the Pyrazole Nitrogen

Alkylation Strategies

Introducing the propyl group at the N1 position of the pyrazole ring is a key step that significantly influences the compound's properties. Traditional N-alkylation of pyrazoles is often carried out under basic conditions, where a base is used to deprotonate the pyrazole nitrogen, followed by the addition of an alkylating agent like propyl bromide or iodide. semanticscholar.org

However, achieving regioselectivity in the alkylation of unsymmetrical pyrazoles can be challenging, often leading to a mixture of N1 and N2 isomers. The regiochemical outcome is influenced by steric and electronic factors of both the pyrazole substrate and the alkylating agent. semanticscholar.org

To overcome these challenges, various alternative methods have been developed:

Acid-Catalyzed Alkylation: A newer method utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst. This approach provides an alternative to methods requiring strong bases or high temperatures. semanticscholar.org

Enzymatic Alkylation: Biocatalytic methods using engineered enzymes, such as methyltransferases, have shown exceptional regioselectivity (>99%) for pyrazole alkylation, including propylation. nih.gov This technique offers a green and highly specific route to the desired N1-propylated product. nih.gov

Masked Alkylating Reagents: The use of sterically bulky α-halomethylsilanes as masked methylating reagents has been shown to significantly improve the N1-selectivity in pyrazole alkylation. acs.org While this specific example is for methylation, the principle of using sterically demanding reagents to direct alkylation could potentially be applied to propylation.

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity is a paramount concern in the synthesis of this compound, particularly during two key transformations: the N-alkylation of the pyrazole ring and the C-C bond formation between the pyrazole and aniline moieties.

As discussed in the propylation section, the N-alkylation of an unsymmetrical pyrazole can yield two regioisomers. The ratio of these isomers is dictated by the reaction conditions and the steric hindrance around the nitrogen atoms. semanticscholar.org For instance, using sterically bulky alkylating agents or catalysts can favor alkylation at the less sterically hindered nitrogen atom. semanticscholar.orgacs.org Computational and experimental studies have been employed to understand and predict the regiochemical outcome of pyrazole alkylation. nih.govacs.org

In the context of the Suzuki-Miyaura coupling, regioselectivity is controlled by the pre-functionalization of the coupling partners. For example, starting with a 4-bromopyrazole derivative and an ortho-substituted aniline boronic acid will direct the coupling to the desired positions.

Stereochemical control is generally not a factor in the synthesis of the core structure of this compound, as the molecule is achiral. However, if chiral substituents were present on the propyl chain or the aniline ring, then stereoselective synthetic methods would become necessary.

Chemical Reactivity of this compound

The chemical reactivity of this compound is primarily centered around the aniline nitrogen atom, which can participate in a variety of chemical transformations.

Reactions at the Aniline Nitrogen Center

The primary amino group of the aniline moiety is a versatile functional handle for further molecular elaboration. It can undergo a range of reactions, including:

Acylation: The aniline nitrogen can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

Alkylation: The nitrogen can be further alkylated, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures converts the primary amine into a diazonium salt. This intermediate is highly versatile and can be subsequently transformed into a wide array of functional groups, including halides, hydroxyl, cyano, and others, through Sandmeyer and related reactions.

Formation of Heterocycles: The aniline functionality can serve as a building block for the construction of fused heterocyclic systems. For example, it can react with β-ketoesters to form quinoline (B57606) derivatives (Combes quinoline synthesis) or with 1,3-dicarbonyl compounds to form benzodiazepines. Multicomponent reactions involving anilines, aldehydes, and pyrazolones have been explored for the synthesis of pyrazolo[3,4-b]quinolines. preprints.org

Acylation and Sulfonylation

The primary amine of the aniline ring readily undergoes acylation and sulfonylation reactions. These transformations are fundamental in altering the electronic properties and steric environment of the molecule, which can be crucial for modulating biological activity in medicinal chemistry contexts.

Acylation involves the reaction of the aniline with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. This results in the formation of an amide linkage. For instance, the reaction with acetyl chloride would yield N-(2-(1-propyl-1H-pyrazol-4-yl)phenyl)acetamide. Research on analogous (1H-pyrazol-4-yl)acetamides has been conducted to explore their potential as P2X(7) receptor antagonists. researchgate.net Similarly, studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been carried out to assess their anticonvulsant properties. nih.gov

Sulfonylation , the reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base, leads to the formation of a sulfonamide. These reactions are generally robust and high-yielding.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product | Reaction Type |

| This compound | Acetyl Chloride | N-(2-(1-Propyl-1H-pyrazol-4-yl)phenyl)acetamide | Acylation |

| This compound | p-Toluenesulfonyl Chloride | N-(2-(1-Propyl-1H-pyrazol-4-yl)phenyl)-4-methylbenzenesulfonamide | Sulfonylation |

Imine Formation via Condensation with Aldehydes/Ketones

The amino group of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the removal of water. The resulting imine can be a stable final product or a reactive intermediate for further transformations, such as reduction to a secondary amine.

The synthesis of substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives has been explored for their potential as DPP-IV inhibitors. chemmethod.com This involves the reaction of a pyrazole-4-carbaldehyde with a substituted aniline. chemmethod.com While this is the reverse of the reaction involving this compound, it demonstrates the general principle of imine formation within this class of compounds. The reaction of this compound with an appropriate aldehyde, for instance, would lead to the formation of a (E)-N-(arylmethylene)-2-(1-propyl-1H-pyrazol-4-yl)aniline.

Reactions at the Pyrazole Ring System

The pyrazole ring, while aromatic, exhibits its own distinct reactivity patterns.

Electrophilic Aromatic Substitution

The pyrazole ring can undergo electrophilic aromatic substitution, although the position of substitution is directed by the existing substituents. In the case of this compound, the aniline group at the 4-position and the propyl group at the N1-position will influence the regioselectivity of incoming electrophiles. Generally, electrophilic substitution on the pyrazole ring occurs at the C5 position if the C4 position is occupied.

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the pyrazole ring.

Nitration: Treatment with nitric acid in the presence of sulfuric acid can lead to the introduction of a nitro group.

Sulfonation: Reaction with fuming sulfuric acid can sulfonate the pyrazole ring.

Functionalization at Pyrazole C-H Bonds

Derivatization for Analytical and Chemical Probing

The chemical reactivity of this compound allows for its derivatization for analytical and chemical probing purposes. For example, the aniline moiety can be modified with fluorescent tags or biotin (B1667282) labels to facilitate its detection in biological systems or to study its interactions with target proteins. The synthesis of derivatives with specific functionalities can also aid in structure-activity relationship (SAR) studies. For instance, a series of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were synthesized as potential VEGFR-2 inhibitors. nih.gov While not the exact target molecule, this demonstrates the principle of derivatization for probing biological activity.

Green Chemistry Approaches in Pyrazolyl Aniline Synthesis

Solvent-Free and Aqueous Media Syntheses

The use of organic solvents in chemical synthesis contributes significantly to chemical waste and environmental pollution. Consequently, researchers are actively exploring solvent-free and aqueous media for the synthesis of pyrazole derivatives, including pyrazolyl anilines.

Solvent-free reactions, often conducted by grinding solid reactants together or by heating a mixture of reactants in the absence of a solvent, offer numerous advantages. These include reduced solvent waste, easier product isolation, and often, shorter reaction times and higher yields. For instance, the synthesis of NH-pyrazoles has been successfully achieved through grinding techniques, highlighting a greener alternative to traditional solvent-based methods. researchgate.net One study demonstrated the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) in a solvent-free environment, achieving high yields with a variety of functional groups. nih.gov This approach not only minimizes waste but also simplifies the reaction setup and work-up procedures. nih.gov

Aqueous media also present a compelling green alternative. Water is an abundant, non-toxic, and non-flammable solvent. Syntheses of pyrazole derivatives in aqueous media have been reported, demonstrating the feasibility of this approach. For example, a novel method for the synthesis of dihydropyrano[2,3-c]pyrazoles has been developed using ultrasound irradiation in an aqueous medium, catalyzed by cyanuric acid and 1-methyl imidazole. researchgate.net Another study describes the synthesis of 4,5-dihydro-pyrazole-1-carbaldehyde derivatives in an aqueous 2-methoxyethanol (B45455) reaction medium, which offers clean reaction conditions and a simple workup procedure. scitecresearch.com The synthesis of certain pyrazole derivatives has also been achieved in aqueous ethanol, which is considered a green solvent. researchgate.net Furthermore, some syntheses can proceed in aqueous media without the need for any catalyst. researchgate.net

The following table summarizes various green synthetic approaches for pyrazole derivatives:

| Synthetic Approach | Catalyst | Reaction Conditions | Key Advantages | Reference |

| Solvent-Free Synthesis | Silica-supported acid catalyst (SBPASA) | 80 °C, 20 min | Eco-friendly, low toxicity, reusable catalyst, high yields | nih.gov |

| Grinding | None | Room temperature | Solvent-free, simple procedure | researchgate.net |

| Aqueous Media Synthesis | Cyanuric acid and 1-methyl inidazole | Room temperature, ultrasound irradiation | Use of water as solvent, good yields | researchgate.net |

| Aqueous 2-methoxyethanol | None | Not specified | Clean reaction, simple workup, high yields | scitecresearch.com |

| Aqueous Ethanol | Nano-ZnO | Microwave irradiation | Use of a green solvent | researchgate.net |

| Catalyst-Free Aqueous Synthesis | None | Not specified | Ecofriendly, simple procedure | researchgate.net |

Catalyst Design for Sustainable Production

The development of sustainable catalysts is crucial for the green production of pyrazolyl anilines. Ideal catalysts are highly active, selective, stable, and recyclable, minimizing waste and energy consumption.

Recent research has focused on the design of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. Silica-supported catalysts, for example, have gained significant interest due to their cost-effectiveness and accessibility. nih.gov A novel silica-supported acid catalyst (SBPASA) has been developed for the synthesis of pyrazole derivatives, demonstrating high surface area, optimal mesoporous diameter, and high product yields (up to 98%). nih.gov This catalyst was also found to be reusable for up to six consecutive cycles without a significant loss in efficiency. nih.gov

Nanocatalysts also represent a promising avenue for sustainable synthesis. Their high surface-area-to-volume ratio often leads to enhanced catalytic activity. For instance, yttrium iron garnet (Y3Fe5O12; YIG) nanocatalysts have been used for the synthesis of pyranopyrazoles under solvent-free conditions, providing excellent yields in a short reaction time. mdpi.comencyclopedia.pub Similarly, zinc sulfide (B99878) (ZnS) nanoparticles have been employed for the synthesis of pyrano[2,3-c]-pyrazoles in an aqueous medium. mdpi.comencyclopedia.pub

Natural and waste-derived materials are also being explored as sustainable catalyst sources. For example, beal fruit ash (BFA) has been successfully used as a natural catalyst for the synthesis of pyranopyrazoles and pyrazolyl-4H-chromenes in water at room temperature. mdpi.com

The table below highlights key features of various sustainable catalysts used in pyrazole synthesis:

| Catalyst | Catalyst Type | Key Features | Application | Reference |

| Silica-supported perchloric acid (SBPASA) | Heterogeneous | High surface area (306.9 m²/g), reusable (up to 6 cycles) | Synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) | nih.gov |

| Yttrium iron garnet (YIG) | Nanocatalyst | Highly efficient, recyclable | Synthesis of pyranopyrazoles | mdpi.comencyclopedia.pub |

| Zinc Sulfide (ZnS) | Nanoparticle | Single-phase hexagonal arrangement, 20 nm crystallite size | Synthesis of pyrano[2,3-c]-pyrazoles | mdpi.comencyclopedia.pub |

| Beal Fruit Ash (BFA) | Natural Catalyst | Derived from a natural source | Synthesis of pyranopyrazoles and pyrazolyl-4H-chromenes | mdpi.com |

The ongoing development of innovative catalysts and the adoption of greener reaction conditions are pivotal in advancing the sustainable production of this compound and other valuable pyrazole-containing compounds. These approaches not only reduce the environmental footprint of chemical manufacturing but also align with the broader goals of green and sustainable chemistry.

Computational and Theoretical Chemistry Studies

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-(1-propyl-1h-pyrazol-4-yl)aniline at the atomic level. These calculations can predict molecular geometry, vibrational modes, and electronic properties, offering a detailed picture of the molecule's reactivity and stability.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound.

Geometry Optimization: The first step in a DFT study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement of atoms (its ground state geometry) is determined. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. Studies on related pyrazole (B372694) derivatives have successfully used DFT methods, such as B3LYP with basis sets like 6-311+G**, to determine their optimized structures nih.govresearchgate.netrdd.edu.iqnih.gov. The planarity of the pyrazole ring and the orientation of the propyl and aniline (B41778) substituents would be key outcomes of this analysis nih.gov.

Vibrational Frequencies: Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated vibrational spectrum can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to validate the accuracy of the computational model nih.govresearchgate.netrdd.edu.iq. The absence of imaginary frequencies in the calculated spectrum confirms that the optimized structure is a true energy minimum nih.gov. For this compound, characteristic vibrational modes would include N-H stretching of the aniline group, C-H stretching of the propyl chain and aromatic rings, and the breathing modes of the pyrazole and benzene (B151609) rings.

A representative data table that would be generated from such a study is shown below.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(pyrazol)-C(aniline) | Value in Å |

| Bond Length | N(pyrazol)-N(pyrazol) | Value in Å |

| Bond Length | N(aniline)-H | Value in Å |

| Bond Angle | C(pyrazol)-C(aniline)-C(benzene) | Value in degrees |

| Dihedral Angle | Pyrazole ring - Aniline ring | Value in degrees |

Note: The values in this table are illustrative and would be determined by actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.org. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity researchgate.netresearchgate.net.

For this compound, FMO analysis would reveal the distribution of electron density in these frontier orbitals. It is expected that the HOMO would be localized primarily on the electron-rich aniline ring, while the LUMO might be distributed across the pyrazole ring and the attached phenyl group researchgate.netresearchgate.net. A smaller HOMO-LUMO gap would suggest higher reactivity. This analysis provides insights into how the molecule would interact with other chemical species, for instance, identifying sites susceptible to electrophilic or nucleophilic attack researchgate.netyoutube.com.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | Calculated Value |

| LUMO | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Note: The values in this table are illustrative and would be determined by actual FMO analysis.

Electrostatic Potential Surface (EPS) Analysis

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interaction patterns researchgate.netnih.gov. The EPS map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an EPS analysis would likely show negative potential around the nitrogen atoms of the pyrazole ring and the nitrogen atom of the aniline group, indicating their potential as hydrogen bond acceptors researchgate.netresearchgate.net. The hydrogen atoms of the aniline's amino group would exhibit a positive potential, making them potential hydrogen bond donors. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in this compound, particularly the bond connecting the pyrazole and aniline rings and the bonds within the propyl group, allows for multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

By systematically rotating these bonds and calculating the energy of each resulting conformation, an energy landscape can be constructed. This landscape reveals the low-energy, preferred conformations of the molecule. For N-aryl pyrazoles, the relative orientation of the two aromatic rings is a key conformational feature nih.govresearchgate.net. The planarity or non-planarity of the molecule, influenced by steric hindrance and electronic effects, can significantly impact its properties and biological activity semanticscholar.org.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment youtube.com.

Conformational Sampling and Flexibility Studies

MD simulations are particularly useful for exploring the conformational space of flexible molecules like this compound nih.gov. By simulating the molecule's motion over nanoseconds or longer, a wide range of accessible conformations can be sampled. This provides a more realistic picture of the molecule's behavior in a solution or biological environment compared to the static view from geometry optimization youtube.com.

Analysis of the MD trajectory can reveal the flexibility of different parts of the molecule, such as the propyl chain and the torsional motion between the pyrazole and aniline rings. This information is critical for understanding how the molecule might adapt its shape to fit into a binding site of a protein or other receptor.

Solvation Effects on Molecular Structure

The environment, particularly the solvent, can significantly influence the structure, stability, and interactions of pyrazole derivatives. Computational models are crucial for elucidating these effects. The Polarized Continuum Model (PCM) is a common method used to simulate the effects of a solvent, such as water, by representing it as a continuous dielectric medium. nih.gov This approach is vital as many chemical and biological processes, including corrosion which pyrazole derivatives can inhibit, occur in aqueous phases. nih.gov

For pyrazole compounds in general, the solvent plays a critical role in intermolecular interactions. In solution, polar protic solvents can disrupt the hydrogen-bonding networks that form between pyrazole molecules, favoring the formation of pyrazole-solvent hydrogen bonds instead of pyrazole-pyrazole clusters. nih.gov This ability of the pyrazole ring to act as both a hydrogen bond donor and acceptor is a key feature of its chemistry. nih.gov Theoretical studies on pyrazole tautomers have shown that water molecules can lower the energetic barriers for proton transfer between the nitrogen atoms by stabilizing the transition state through hydrogen bonding. nih.gov The most stable interactions are often achieved with two water molecules forming hydrogen bonds with the pyrazole nitrogens. nih.gov Furthermore, in the context of synthesis, the choice of solvent can dramatically alter reaction rates; for instance, using water as a solvent for the aza-Michael addition of anilines has been shown to enhance reaction rates by a factor of 45 to 200 compared to other media. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that aim to correlate the structural or physicochemical properties of compounds with their macroscopic properties or biological activities. nih.gov These models are invaluable in medicinal chemistry and materials science for predicting the characteristics of novel compounds.

QSPR models can predict key physicochemical parameters directly from a compound's molecular structure. These parameters are crucial for understanding the behavior of a molecule in various environments. For this compound, computational tools can estimate several important descriptors.

Table 1: Predicted Physicochemical Parameters for this compound

| Parameter | Description | Predicted Value |

|---|---|---|

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | 2.5423 chemscene.com |

| TPSA | Topological Polar Surface Area, which correlates with drug transport properties. | 43.84 Ų chemscene.com |

| H_Acceptors | Number of hydrogen bond acceptors. | 3 chemscene.com |

| H_Donors | Number of hydrogen bond donors. | 1 chemscene.com |

| Rotatable_Bonds | Number of bonds that allow free rotation, indicating molecular flexibility. | 3 chemscene.com |

This table is interactive. You can sort and filter the data.

These parameters are derived from the 2D or 3D representation of the molecule and are used in QSPR models to predict properties like solubility, permeability, and potential for biological activity without the need for experimental synthesis and testing.

Predictive models for chemical reactivity and biological activity are a cornerstone of modern drug discovery and materials design. For pyrazole derivatives, numerous QSAR studies have been conducted to build models that can forecast their efficacy as inhibitors for various biological targets, such as epidermal growth factor receptor (EGFR). nih.govacs.orgnih.gov

These models are typically built using statistical methods like multiple linear regression (MLR) and partial least squares (PLS). acs.orgshd-pub.org.rs They establish a mathematical relationship between a set of calculated molecular descriptors and the observed activity of the compounds. For example, a 2D-QSAR model for pyrazole derivatives acting as acetylcholinesterase inhibitors found that descriptors such as molecular volume and the number of multiple bonds were significant for predicting activity. shd-pub.org.rs Similarly, studies on EGFR inhibitors identified that adjacency and distance matrix descriptors heavily influenced the inhibitory activity of 1H-pyrazole-1-carbothioamide derivatives. acs.org Once validated, these models can be used to virtually screen and design new compounds with potentially enhanced activity, thereby reducing the time and cost associated with preclinical research. nih.govresearchgate.net

Table 2: Examples of QSAR/QSPR Studies on Pyrazole Derivatives

| Model Type | Predicted Property/Activity | Key Findings/Descriptors | Reference |

|---|---|---|---|

| 2D-QSAR | Acetylcholinesterase Inhibition | Molecular volume and number of multiple bonds are significant. | shd-pub.org.rs |

| 2D-QSAR | EGFR Kinase Inhibition | Activity is influenced by adjacency distance matrix descriptors. | acs.org |

| 2D-QSAR | Anticancer Activity | Models used to predict pIC50 values against various cancer cell lines. | researchgate.net |

| 5D-QSAR | EGFR Inhibition | Model showed contributions from hydrogen bond acceptor, hydrophobic, and salt bridge fields. | nih.gov |

This table is interactive. You can sort and filter the data.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including identifying intermediate structures, locating transition states, and calculating energy barriers.

Understanding a reaction's mechanism requires the characterization of its transition states—the highest energy points along the reaction pathway. Computational methods like Density Functional Theory (DFT) are used to locate these fleeting structures and calculate their associated energy barriers. nih.gov For pyrazoles, theoretical studies have been employed to evaluate the kinetics of proton transfer, a key aspect of their tautomerism. These studies have shown that water molecules can lower the energy barriers for this process by stabilizing the transition state. nih.gov Similarly, in metal-mediated pyrazole synthesis, mechanistic studies have identified that the initial oxidation step is rate-limiting. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed, offering insights into reaction kinetics and feasibility.

The most common method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a β-dicarbonyl compound. researchgate.net For the formation of a 2-(pyrazol-4-yl)aniline structure, the reaction would likely involve a substituted phenylhydrazine (B124118) reacting with a suitable 1,3-dicarbonyl equivalent.

Computational studies can elucidate the step-by-step mechanism of this transformation:

Nucleophilic Attack: The reaction typically begins with the nucleophilic attack of a terminal nitrogen atom from the hydrazine derivative onto one of the carbonyl carbons of the dicarbonyl compound. youtube.com

Intermediate Formation: This leads to the formation of a hydrazone or enamine intermediate after the loss of a water molecule. youtube.com

Intramolecular Cyclization: The lone pair of electrons on the second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl carbon in an intramolecular fashion, leading to ring closure. youtube.com

Dehydration/Aromatization: The resulting 5-hydroxypyrazoline intermediate undergoes dehydration to form the stable aromatic pyrazole ring. researchgate.net

Table 3: General Mechanistic Steps for Knorr Synthesis of a Pyrazole Ring

| Step | Description |

|---|---|

| 1 | Nucleophilic attack by a hydrazine on a β-dicarbonyl compound. |

| 2 | Formation of a hydrazone intermediate with elimination of water. |

| 3 | Intramolecular nucleophilic attack by the second nitrogen onto the remaining carbonyl group. |

| 4 | Ring closure to form a non-aromatic pyrazoline intermediate. |

| 5 | Elimination of a second water molecule to yield the final aromatic pyrazole ring. |

This table is interactive. You can sort and filter the data.

Alternative synthetic routes, such as the reaction of hydrazones with olefins or transition-metal-free cycloadditions, have also been developed and their mechanisms can be explored computationally to understand regioselectivity and reaction conditions. organic-chemistry.orgnih.gov

Advanced Applications in Chemical Science and Engineering

Role as Chemical Building Blocks in Complex Organic Synthesis

The bifunctional nature of 2-(1-Propyl-1h-pyrazol-4-yl)aniline, possessing both a nucleophilic aniline (B41778) moiety and a stable pyrazole (B372694) core, establishes it as a significant precursor in the synthesis of more elaborate molecular architectures.

The presence of the reactive aniline group is key to the construction of fused heterocyclic systems. This functionality allows the molecule to undergo cyclocondensation reactions with various electrophilic partners to yield a range of polyheterocyclic products.

Pyrazoloazines: The pyrazole-aniline scaffold is a suitable starting point for creating fused pyrazoloazine systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrazines. General synthetic strategies involve the reaction of a pyrazole-containing amine with β-dicarbonyl compounds or their equivalents, leading to the formation of the fused pyrimidine (B1678525) or pyrazine (B50134) ring. These reactions demonstrate the utility of pyrazole derivatives in generating complex, nitrogen-rich heterocyclic frameworks. nih.govnih.gov

Quinoxalines: The ortho-disposed amine group on the aniline ring makes this compound an ideal precursor for synthesizing substituted quinoxalines. The classical synthesis involves the acid-catalyzed condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. In this case, the aniline moiety of the title compound acts as the diamine equivalent, reacting to form a pyrazolyl-substituted quinoxaline. Such derivatives are of significant interest due to their presence in various biologically active molecules. nih.gov The synthesis of 2-(pyrazol-4-yl)quinoxalines has been documented as an important route to novel derivatives. nih.gov

Thiazolidinones: The primary amine of the aniline fragment can participate in multicomponent reactions to form thiazolidinone rings. A widely used method is the one-pot cyclocondensation of an amine, a carbonyl compound (an aldehyde or ketone), and a mercaptocarboxylic acid like thioglycolic acid. Utilizing this compound in this reaction would yield N-(2-(1-propyl-1H-pyrazol-4-yl)phenyl)thiazolidin-4-ones, effectively linking the pyrazolylphenyl scaffold to a thiazolidinone moiety. nih.gov

Table 1: Synthetic Reactions Utilizing the 2-(Pyrazol-4-yl)aniline Scaffold

| Product Class | Reaction Type | Co-reactant(s) | Key Feature Utilized |

|---|---|---|---|

| Quinoxalines | Cyclocondensation | 1,2-Dicarbonyl compounds | Aniline (o-phenylenediamine equivalent) |

| Pyrazoloazines | Cyclocondensation | β-Dicarbonyl compounds | Pyrazole-amine moiety |

| Thiazolidinones | Multicomponent Cyclocondensation | Aldehyde, Mercaptocarboxylic acid | Primary amine of aniline |

Pyrazole-containing molecules are extensively used as ligands in coordination chemistry due to the electron-donating ability of their nitrogen atoms. rsc.org The compound this compound features multiple nitrogen atoms within its pyrazole ring, which can act as coordination sites for metal ions. The ability to fine-tune the steric and electronic properties of the resulting metal complexes by modifying substituents on the pyrazole ring is a significant advantage. rsc.org The combination of the pyrazole and aniline moieties allows for potential multidentate coordination, making it a versatile ligand for stabilizing metal complexes, including those used as pre-catalysts in cross-coupling reactions. rsc.org

Materials Science Applications

The electronic properties arising from the conjugated system of the pyrazole and aniline rings give this compound utility in the development of functional organic materials.

A chromophore is the part of a molecule responsible for its color by absorbing light in the visible and UV spectrum. bachem.com The structure of this compound, with its conjugated aromatic and heterocyclic rings, forms a classic chromophoric system. Pyrazole derivatives are recognized as a class of fluorophores that can exhibit intense and tunable emission. nih.gov The conjugation between a pyrazole core and other aromatic systems can lead to compounds with significant fluorescent properties, with emission wavelengths often falling in the visible range (410-540 nm). researchgate.netresearchgate.net While specific data for the title compound is not detailed, related pyrazole-based fluorescent probes show emission maxima that are sensitive to solvent polarity, a characteristic feature of many organic fluorophores. nih.gov

Table 2: Photophysical Properties of Related Pyrazole-Based Fluorescent Compounds

| Compound Type | Excitation Max (λex) | Emission Max (λem) | Notes |

|---|---|---|---|

| Pyrazole Oxadiazole Derivatives | Not specified | 410-450 nm | Fluorescence quantum yields up to 0.69 reported. researchgate.net |

| Pyrazoline-Naphthalimide Compounds | 450 nm | 520-540 nm | Exhibit good green fluorescence. researchgate.net |

| BODIPY-Pyrazoline Probe | 499 nm | 511 nm | Emission attributed to intramolecular charge transfer (ICT). nih.gov |

The chemical features that make this compound a chromophore also make it a valuable component in the synthesis of dyes. The primary aromatic amine can be readily converted into a diazonium salt. This diazonium salt can then be coupled with electron-rich aromatic compounds (coupling components) such as phenols or other anilines to form highly colored azo dyes. A series of novel azo dyes have been successfully produced by coupling diazotized aryl amines with pyrazole derivatives. researchgate.net These dyes have been applied to various fibers, including polyester (B1180765) and wool, demonstrating the practical utility of pyrazole-aniline structures in dye chemistry. researchgate.netarabjchem.org

Chemical Engineering Aspects

From a chemical engineering perspective, the synthesis, purification, and physical properties of this compound are critical for its potential scale-up and industrial application.

The synthesis of aryl-pyrazoles is often achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgnih.gov This method, which couples a pyrazole boronic acid (or ester) with an aryl halide, is a robust and scalable technique widely used in the pharmaceutical and chemical industries. mdpi.comnih.gov The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. mdpi.com

Alternatively, microwave-assisted organic synthesis (MAOS) has emerged as an efficient and environmentally friendly method for producing pyrazole derivatives. tandfonline.comnih.govdergipark.org.tr This technology significantly reduces reaction times, solvent consumption, and energy use compared to traditional heating methods, offering a "green" synthetic route that is attractive for process intensification. tandfonline.comrsc.orgeurekaselect.com For instance, the synthesis of 2-(1H-pyrazol-5-yl)aniline has been achieved using microwave irradiation. researchgate.net

Table 3: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1251149-95-7 | chemscene.com |

| Molecular Formula | C₁₂H₁₅N₃ | chemscene.com |

| Molecular Weight | 201.27 g/mol | chemscene.com |

| Purity | ≥98% (Typical) | chemscene.com |

Corrosion Inhibition Studies

The primary mechanism by which pyrazole derivatives, including this compound, inhibit corrosion is through the formation of a protective film on the metal surface. This process is fundamentally based on the adsorption of the inhibitor molecules onto the metallic substrate. ku.ac.aeacs.org The adsorption can occur through two main mechanisms: physisorption and chemisorption, with the dominant mechanism being dependent on the specific inhibitor, the metal, and the corrosive environment. ku.ac.ae

Mechanism of Film Formation:

The film formation is a multi-step process initiated by the interaction of the inhibitor molecule with the metal surface. The nitrogen atoms and the delocalized π-electrons within the pyrazole ring are key to this interaction. ku.ac.ae These features allow the molecule to act as a Lewis base, donating electrons to the vacant d-orbitals of the metal atoms, leading to the formation of coordinate bonds. This process is a hallmark of chemisorption. researchgate.net

Simultaneously, the inhibitor can be physically adsorbed onto the metal surface through electrostatic interactions. In acidic solutions, the inhibitor molecule can become protonated, leading to the formation of cations. These cations are then electrostatically attracted to the negatively charged metal surface (due to the adsorption of anions from the acid), forming a protective layer.

Once adsorbed, the inhibitor molecules form a barrier that isolates the metal from the corrosive medium. acs.orgnih.gov This film impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, thus acting as a mixed-type inhibitor. researchgate.netnih.gov The effectiveness of this protective film is influenced by the molecular structure of the inhibitor; for instance, the presence of additional heteroatoms like oxygen can enhance the formation of donor-acceptor complexes with the metal surface, thereby improving the inhibition efficiency. acs.orgnih.gov

Table 1: Key Factors in the Film Formation Mechanism of Pyrazole-Based Corrosion Inhibitors

| Factor | Description | Role in Film Formation |

| Heteroatoms (N, O, S) | Atoms with lone pairs of electrons. | Act as active centers for adsorption onto the metal surface. |

| π-Electrons | Delocalized electrons in the pyrazole ring and any aromatic substituents. | Facilitate strong adsorption through π-electron interactions with the metal. |

| Functional Groups | Substituents on the pyrazole or aniline rings. | Can influence the electron density of the molecule and its solubility in the corrosive medium, thereby affecting the adsorption process. |

| Molecular Structure | The overall three-dimensional shape and size of the molecule. | Determines the surface coverage and the packing density of the inhibitor film on the metal surface. |

Process Optimization for Industrial Scale Synthesis

The synthesis of pyrazole derivatives typically involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. youtube.com For N-substituted pyrazoles like this compound, a common approach is the Knorr pyrazole synthesis, which involves reacting a hydrazine with a 1,3-dicarbonyl compound. youtube.com The industrial-scale synthesis of this compound requires careful optimization of reaction conditions to maximize yield and purity while ensuring a sustainable and efficient process.

One of the key areas for optimization is the choice of catalyst. While the reaction can proceed without a catalyst, the use of catalysts such as nano-ZnO has been shown to significantly reduce reaction times and improve yields. nih.gov Another approach involves the use of microwave irradiation, which can accelerate the reaction rate and often leads to higher yields in shorter timeframes compared to conventional heating methods. rsc.org

The choice of solvent is another critical parameter. The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. For the synthesis of N-substituted pyrazoles, dimethylformamide (DMF) is often used. acs.org Process optimization may involve exploring alternative, greener solvents to reduce the environmental impact of the synthesis.

Furthermore, the reaction temperature and time are crucial variables that need to be carefully controlled. Optimization studies would involve systematically varying these parameters to find the optimal conditions that provide the highest yield and purity of the desired product. For instance, in the synthesis of certain N-substituted pyrazoles, reaction temperatures are often maintained around 80-85°C for a specific duration to achieve optimal results. acs.org

Table 2: Parameters for Optimization in the Synthesis of this compound

| Parameter | Description | Considerations for Optimization |

| Reactants | The starting materials for the synthesis. | Purity of reactants, stoichiometry, and the nature of the leaving groups. |

| Catalyst | A substance that increases the rate of the chemical reaction. | Type of catalyst (e.g., acid, base, metal-based), catalyst loading, and reusability. |

| Solvent | The medium in which the reaction takes place. | Polarity, boiling point, and environmental impact of the solvent. |

| Temperature | The measure of the average kinetic energy of the particles in the system. | Balancing reaction rate with the potential for side reactions and decomposition of products. |

| Reaction Time | The duration of the chemical reaction. | Ensuring complete conversion of reactants while minimizing the formation of byproducts. |

| Work-up Procedure | The process of isolating and purifying the product. | Extraction, crystallization, and chromatographic techniques to obtain a high-purity product. |

Analytical Chemistry Applications

The unique structural and electronic properties of this compound also lend themselves to applications in analytical chemistry, particularly in enhancing the detection of other molecules and in the development of chemical sensors.

Derivatization Agents for Enhanced Detection

In analytical techniques like chromatography-mass spectrometry (GC-MS or LC-MS), some analytes may have poor chromatographic retention, low ionization efficiency, or a lack of specific fragmentation patterns, making them difficult to detect and quantify. Derivatization is a chemical modification process that converts the analyte into a derivative with improved analytical properties.

The aniline functional group in this compound can be readily reacted with various functional groups in target analytes, such as carboxylic acids, aldehydes, and ketones. This reaction introduces the pyrazole moiety into the analyte molecule. The pyrazole ring, being a nitrogen-containing heterocycle, can enhance the ionization efficiency of the analyte in the mass spectrometer, leading to a stronger signal and lower detection limits. Furthermore, the specific mass of the derivatizing agent allows for targeted analysis and can introduce predictable fragmentation patterns, aiding in the structural elucidation of the analyte.

Reagents for Chemical Sensing Platforms

Chemical sensors are devices that convert a chemical interaction into a measurable signal. Pyrazole derivatives have emerged as promising reagents for the development of chemosensors, particularly for the detection of metal ions. nih.govrsc.org The nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions. nih.gov

The compound this compound can be incorporated into more complex molecular structures to create chemosensors. The binding of a target analyte, such as a specific metal ion, to the pyrazole-aniline scaffold can induce a change in the photophysical properties of the molecule, such as a change in color (colorimetric sensing) or the emission of light (fluorescent sensing). nih.govrsc.orgrsc.org For example, the coordination of a metal ion can lead to a "turn-on" or "turn-off" fluorescent response, providing a highly sensitive and selective method for detection. nih.govrsc.org The aniline group can be further modified to tune the selectivity and sensitivity of the sensor for different analytes.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of new synthetic routes for pyrazole (B372694) derivatives is a vibrant area of research, with a strong emphasis on improving efficiency and selectivity. Traditional methods often involve multi-step processes and may lack regiocontrol, leading to mixtures of isomers. nih.govclockss.org Future research is geared towards overcoming these limitations.

One promising approach is the use of one-pot, multi-component reactions, which offer a more streamlined and atom-economical pathway to highly functionalized pyrazoles. researchgate.netresearchgate.net These reactions can simplify purification processes and reduce waste. For instance, the reaction of enaminodiketones with substituted hydrazines has been shown to produce 4-aroyl-5-arylpyrazoles and their regioisomers with selectivity dependent on the choice of solvent. clockss.org Further exploration of reaction conditions, such as temperature and catalysts, could lead to even greater control over the isomeric outcome.

Microwave-assisted synthesis is another area gaining traction for its ability to significantly shorten reaction times and improve yields. mdpi.com This technique, often coupled with solvent-free conditions, aligns with the principles of green chemistry by reducing energy consumption and the use of hazardous solvents. mdpi.comnih.gov The development of novel catalysts, including recyclable and heterogeneous catalysts, is also a key focus. nih.govthieme-connect.com For example, catalysts like CeO2/SiO2 have been successfully employed in the synthesis of pyrazolones. thieme-connect.com The exploration of new catalytic systems for the synthesis of 2-(1-Propyl-1h-pyrazol-4-yl)aniline could lead to more efficient and environmentally friendly production methods.

The table below summarizes some modern synthetic approaches for pyrazole derivatives that could be adapted for the synthesis of this compound.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| One-Pot, Multi-Component Reactions | Multiple bonds formed in a single operation. | Increased efficiency, reduced waste, simplified purification. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | Faster synthesis, potentially higher yields. |

| [3+2] Dipolar Cycloaddition | Convergent synthesis of the pyrazole ring. | High regioselectivity, access to diverse substitution patterns. nih.gov |

| Catalyst Development | Use of novel, recyclable, or green catalysts. | Improved sustainability, lower environmental impact. nih.govthieme-connect.com |

Exploration of Unique Chemical Reactivities and Functionalization Pathways

The pyrazole ring is a versatile scaffold that can undergo a variety of chemical transformations. pharmaguideline.com Understanding the reactivity of this compound is crucial for developing new derivatives with tailored properties. The presence of both the pyrazole and aniline (B41778) moieties offers multiple sites for functionalization.

The pyrazole ring itself is susceptible to electrophilic substitution, typically at the C4 position. pharmaguideline.com However, the reactivity can be influenced by the substituents on the ring. The N-H group of the pyrazole can be readily alkylated, and deprotonation at C3 can lead to ring-opening reactions under strongly basic conditions. pharmaguideline.com

The aniline portion of the molecule provides an additional site for a wide range of reactions, including acylation, alkylation, and diazotization, which can then be used to introduce a variety of functional groups. The interplay between the reactivity of the pyrazole and aniline rings is an area ripe for investigation. For example, exploring selective functionalization of one ring while leaving the other untouched could lead to the synthesis of a diverse library of new compounds.

Recent research has demonstrated the functionalization of pyrazoles through methods like formylation and reactions mediated by triphenylphosphine. nih.govresearchgate.net These methods can be used to introduce new functional groups that can then be further elaborated. The development of new functionalization strategies will be key to unlocking the full potential of this compound and its derivatives.

Development of Advanced Computational Models for Structure-Reactivity Prediction

Computational chemistry has become an indispensable tool in modern chemical research, offering insights into molecular structure, properties, and reactivity. eurasianjournals.com For pyrazole derivatives, computational methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are being used to predict their behavior and guide the design of new compounds. eurasianjournals.comnih.govnih.gov

DFT calculations can provide detailed information about the electronic structure of this compound, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). researchgate.netconsensus.app This information can be used to predict the most likely sites for electrophilic and nucleophilic attack, thus guiding synthetic efforts. researchgate.net Comparative quantum chemical studies have been used to understand the decomposition pathways of pyrazole-based energetic materials, highlighting the stability of the pyrazole ring. acs.org

3D-QSAR models can be developed to establish a correlation between the three-dimensional structure of a molecule and its biological activity. nih.govirb.hr By analyzing a series of related compounds, these models can identify the key structural features that are important for a particular activity. This information can then be used to design new molecules with enhanced potency and selectivity. nih.govnih.gov The development of robust and predictive computational models for pyrazolyl anilines will accelerate the discovery of new compounds with desired properties.

Integration with Emerging Fields in Chemical Science

The unique properties of the pyrazole nucleus make it an attractive candidate for integration into emerging fields of chemical science, such as photocatalysis and supramolecular chemistry.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis. nih.govcapes.gov.br It allows for the generation of reactive intermediates under mild conditions, enabling a wide range of chemical transformations. nih.gov The application of photocatalysis to the synthesis and functionalization of pyrazoles is a rapidly growing area of research. rsc.orgresearchgate.net For example, visible-light-induced transformations of pyrazolo[1,2-a]pyrazoles have been shown to produce functionalized pyrazole derivatives. nih.gov The development of photocatalytic methods for the synthesis of this compound or its functionalization could offer greener and more efficient routes to these compounds. nih.govresearchgate.net

Supramolecular Chemistry: The pyrazole ring, with its two nitrogen atoms, can act as a ligand for metal ions, forming coordination complexes. pharmaguideline.com This property can be exploited in the field of supramolecular chemistry to construct complex, self-assembled structures. The ability of pyrazole derivatives to form scorpionate ligands is a well-known example. pharmaguideline.com The aniline moiety in this compound provides an additional site for hydrogen bonding and other non-covalent interactions. The exploration of the supramolecular chemistry of this compound could lead to the development of new materials with interesting properties, such as sensors, catalysts, or drug delivery systems.

Sustainable and Environmentally Conscious Chemical Synthesis of Pyrazolyl Anilines

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazoles and anilines. researchgate.netnih.gov The goal is to develop synthetic methods that are not only efficient and high-yielding but also environmentally benign. nih.gov This involves the use of green solvents (such as water), renewable starting materials, and energy-efficient processes. researchgate.netthieme-connect.com

For the synthesis of pyrazolyl anilines, a key focus is on developing greener alternatives to traditional methods that may use harsh reagents or produce significant waste. researchgate.netresearchgate.net The use of catalytic methods, particularly with recyclable catalysts, is a promising approach. nih.govijsdr.org For example, the synthesis of acetanilide (B955) from aniline has been demonstrated using a benign and inexpensive catalyst system. ijtsrd.comyoutube.com Similarly, the development of enzymatic or biocatalytic methods for the synthesis of polyaniline offers a more environmentally friendly alternative to chemical polymerization. utb.cz

The development of one-pot syntheses and multicomponent reactions also contributes to the sustainability of the process by reducing the number of steps and the amount of waste generated. researchgate.net By embracing the principles of green chemistry, the synthesis of this compound and other pyrazolyl anilines can be made more sustainable and environmentally responsible. researchgate.netnih.gov

Q & A

Q. What are the recommended synthesis routes for 2-(1-Propyl-1H-pyrazol-4-yl)aniline in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step protocols. For example:

- Step 1 : Prepare the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters.

- Step 2 : Functionalize the pyrazole at the 4-position using alkylation (e.g., propyl halides) under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3 : Attach the aniline moiety via Ullmann coupling or nucleophilic aromatic substitution, requiring catalysts like CuI or Pd-based systems.

- Purification : Use column chromatography (ethyl acetate/hexane gradients) or recrystallization from 2-propanol/hexane mixtures .

Key Table : Comparison of Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Alkylation | Propyl bromide, K₂CO₃, DMF, 80°C | Monitor via TLC (Rf ~0.3 in 1:4 EtOAc/hexane) |

| Coupling | CuI, 1,10-phenanthroline, DMSO, 110°C | Use degassed solvents to prevent oxidation |

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole C-H at δ 7.5–8.5 ppm, aniline NH₂ at δ 5.0–6.0 ppm).

- X-ray Crystallography : Use SHELXL for structure refinement. Ensure high-resolution data (<1.0 Å) to resolve propyl chain disorder .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calc. for C₁₂H₁₆N₃: 202.1344).

- Elemental Analysis : Match experimental vs. theoretical C/H/N ratios (±0.3% tolerance).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazard Class : Skin corrosion/irritation (Category 2) and eye damage (Category 2A) per GHS .

- Protective Measures : Use nitrile gloves, fume hoods, and safety goggles. Avoid prolonged skin contact.

- Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Workflow : Optimize geometry at B3LYP/6-31G(d), calculate frontier molecular orbitals (HOMO/LUMO), and simulate transition states for Suzuki-Miyaura couplings.

- Validation : Compare computed NMR shifts with experimental data (RMSD < 0.1 ppm for ¹H).

- Case Study : Propyl chain steric effects reduce Pd-catalyst accessibility; meta-substituted aniline enhances electrophilicity at the para position .

Q. How do researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Contradiction Example : Discrepancies between NMR and X-ray data (e.g., rotational isomers in the propyl chain).

- Resolution Strategies :

Variable-temperature NMR to detect dynamic processes.

DFT-based NMR chemical shift calculations to match experimental peaks.

Re-refine X-ray data with SHELXL using TWIN/BASF commands for twinned crystals .

Q. What advanced oxidation processes (AOPs) degrade this compound in environmental matrices?

- Methodological Answer :

- Experimental Design : Simulate wastewater treatment using Fenton’s reagent (Fe²⁺/H₂O₂ at pH 3.0). Monitor degradation via HPLC-MS/MS (MRM transitions for m/z 202 → 184).

- Mechanistic Insights : Hydroxyl radicals (•OH) attack the aniline ring, forming hydroxylated intermediates (e.g., quinone imines) before mineralization to CO₂ and NH₃ .

Key Table : Degradation Efficiency Under Varied Conditions

| [H₂O₂] (mM) | [Fe²⁺] (mM) | % Degradation (24 hr) |

|---|---|---|

| 10 | 0.5 | 78% |

| 20 | 1.0 | 92% |

Q. How does the propyl substituent influence the compound’s biological activity compared to methyl or ethyl analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Lipophilicity : Propyl increases logP vs. methyl, enhancing membrane permeability (measured via PAMPA assay).

- Enzymatic Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Propyl analogs show 20% higher IC₅₀ than methyl derivatives due to steric hindrance .

Data Contradiction Analysis

Q. Why might X-ray crystallography and solution-state NMR show conflicting propyl chain conformations?

- Methodological Answer :

- Root Cause : Solid-state packing forces stabilize specific conformers, while solution NMR captures dynamic equilibria.

- Resolution :

Perform molecular dynamics (MD) simulations to model rotational barriers.

Use NOESY NMR to detect through-space correlations between propyl and pyrazole protons.

Compare with Cambridge Structural Database (CSD) entries for similar compounds .

Key Research Recommendations

- Prioritize SHELXL for crystallographic refinement due to its robustness with disordered propyl groups .

- Validate synthetic yields using DoE (Design of Experiments) to optimize reaction parameters .

- Cross-reference environmental fate data with analogous aniline derivatives (e.g., 4-methoxyaniline degradation pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.